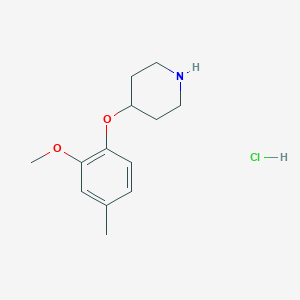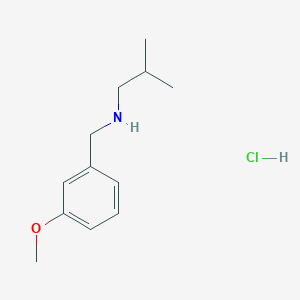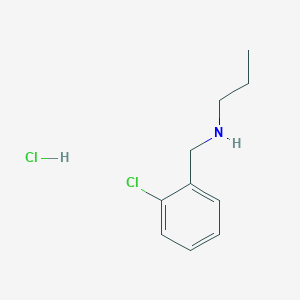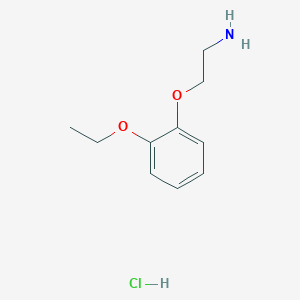![molecular formula C10H15BrClNO B3078439 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride CAS No. 1051368-43-4](/img/structure/B3078439.png)
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride
Descripción general
Descripción
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C10H14BrNO·HCl and a molecular weight of 280.59 g/mol . This compound is often used as a building block in the synthesis of more complex molecules and has various applications in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-bromobenzylamine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(4-Bromobenzyl)amino]propanal.
Reduction: Formation of 3-[(4-Bromobenzyl)amino]-1-propanol.
Substitution: Formation of 3-[(4-Azidobenzyl)amino]-1-propanol or 3-[(4-Thiobenzyl)amino]-1-propanol.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride
- 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride
- 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride
Uniqueness
3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications .
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFHMIGVWSFQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)

![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078402.png)
![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)


amine hydrochloride](/img/structure/B3078438.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)
![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)
